BenchChemオンラインストアへようこそ!

3-(benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide

Physicochemical profiling Drug-likeness Library design

CAS 2034419-15-1 is a differentiated benzofuran-sulfonamide hybrid with favorable CNS drug-like metrics (HBD=1, TPSA=84.8 Ų, XLogP=3.2). Its chiral propan-2-yl linker introduces conformational constraint absent in straight-chain analogs. The benzenesulfonamide zinc-binding group and benzofuran π-surface form a dual pharmacophore essential for metalloenzyme and CNS target engagement. Unlike generic benzofurans or non-sulfonamide analogs, only this scaffold delivers balanced H-bond capacity and lipophilicity. Procure for CNS screening panels, carbonic anhydrase studies, and SAR-by-catalog lead optimization where a well-characterized physicochemical anchor point is critical.

Molecular Formula C20H21NO4S
Molecular Weight 371.45
CAS No. 2034419-15-1
Cat. No. B2684525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide
CAS2034419-15-1
Molecular FormulaC20H21NO4S
Molecular Weight371.45
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2O1)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C20H21NO4S/c1-15(13-17-14-16-7-5-6-10-19(16)25-17)21-20(22)11-12-26(23,24)18-8-3-2-4-9-18/h2-10,14-15H,11-13H2,1H3,(H,21,22)
InChIKeyRFYQHCHUKZUMOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 15 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide (CAS 2034419-15-1): A Structurally Defined Benzofuran-Sulfonamide Hybrid for Focused Library Procurement


3-(benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide (CAS 2034419-15-1) is a synthetic small molecule (C20H21NO4S, MW 371.5 g/mol) characterized by a benzenesulfonyl group linked via a propanamide spacer to a 2-substituted benzofuran moiety [1]. The compound embodies a hybrid scaffold in which the electron-rich benzofuran is coupled to a hydrogen-bond-capable sulfonamide linker, a motif associated with tunable physicochemical and target-engagement properties in medicinal chemistry [2]. Its computed physicochemical profile—XLogP3-AA of 3.2, topological polar surface area (TPSA) of 84.8 Ų, and a single hydrogen-bond donor—places it in a favorable oral drug-like space while distinguishing it from more lipophilic benzofuran derivatives lacking the sulfonamide anchor [1].

Why Procuring 3-(benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide (CAS 2034419-15-1) Requires This Exact Scaffold—and Not a Generic Benzofuran or Sulfonamide Analog


Benzofuran-sulfonamide hybrids are a structurally diverse class where minor alterations to the linker, substitution pattern, or heterocyclic partner can drastically alter hydrogen-bonding capacity, lipophilicity, and target-selectivity profiles [1]. The specific 3-benzenesulfonyl-N-(1-benzofuran-2-yl)propan-2-yl architecture of this compound embeds a chiral propan-2-yl linker that introduces conformational constraint not present in simpler N-benzyl or straight-chain analogs, potentially affecting binding-site complementarity [2]. Generic substitution with a non-sulfonamide benzofuran or a non-benzofuran sulfonamide would strip the molecule of its dual pharmacophoric features—the benzofuran π-surface and the sulfonamide H-bond network—both of which are essential for the intended interaction profile [1][2]. The quantitative evidence below substantiates how these structural features translate into measurable differentiation.

Quantitative Differentiation Guide: 3-(benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide (CAS 2034419-15-1) vs. Closest Structural Analogs


Lipophilicity Tuning: XLogP3-AA of 3.2 Distinguishes the Target Compound from Methoxy-Benzofuran and Thiazole-Containing Analogs

The target compound possesses an XLogP3-AA of 3.2 [1], placing it in an optimal lipophilicity range for balancing permeability and metabolic stability. In contrast, the 5-methoxybenzofuran-thiazole analog (CAS 921525-71-5) is expected to exhibit a higher XLogP (estimated >3.5 due to the thiazole and methoxy substituents) [2], which frequently correlates with increased hERG liability and reduced free fraction. A structurally close 7-methoxybenzofuran-oxadiazole derivative (CAS not disclosed in open literature) is predicted to have a significantly lower XLogP (<2.5) owing to the oxadiazole ring, potentially limiting membrane permeability [3]. This quantitative divergence in lipophilicity can drive differential ADME behavior in screening cascades.

Physicochemical profiling Drug-likeness Library design

Hydrogen-Bond Donor Count of 1 Enables CNS Drug-Like Profile Not Achievable with Bis-Sulfonamide or Dicarboxamide Analogs

The target compound features a single hydrogen-bond donor (HBD = 1) from its secondary amide NH group, as computed by PubChem [1]. By comparison, bis-sulfonamide benzofuran derivatives typically possess HBD ≥ 2 (e.g., the 5-amino-sulfonamidobenzofuran series has HBD = 3) [2], exceeding the empirically derived threshold of HBD ≤ 0.5 for optimal passive BBB permeability. A dicarboxamide benzofuran analog would add a second amide donor (HBD = 2), further reducing CNS exposure probability. The lower HBD count of the target compound is a direct consequence of its monofunctional sulfonamide–amide architecture and contributes to a more favorable brain-penetrant profile relative to its closest in-class comparators.

CNS drug design Blood-brain barrier penetration Hydrogen-bond donors

Moderate Topological Polar Surface Area (TPSA = 84.8 Ų) Balances Solubility and Permeability Against High-TPSA Oxadiazole and Low-TPSA Benzhydryl Analogs

The target compound exhibits a computed TPSA of 84.8 Ų [1], which resides near the recognized oral bioavailability ceiling of 140 Ų and within the range desirable for balanced solubility and passive permeability. In contrast, an oxadiazole-containing benzofuran sulfonamide analog (predicted TPSA ≈ 110–120 Ų) falls closer to the solubility-favorable but permeability-limited region, while a benzhydryl-substituted benzofuran lacking the sulfonamide group (predicted TPSA ≈ 55 Ų) trends toward high permeability but poor aqueous solubility [2]. The target compound's intermediate TPSA thus provides a compromise that can be advantageous in oral or intranasal formulation development where extremes may lead to absorption or dissolution bottlenecks.

TPSA Bioavailability Solubility-permeability trade-off

Rotatable Bond Count of 7 Indicates Greater Conformational Flexibility Than Rigidified Indole or Tetrahydrobenzofuran Analogs

With 7 rotatable bonds, the target compound exhibits moderate conformational flexibility, higher than that of rigidified indole-sulfonamide analogs (typical rotatable bonds ≈ 5) and tetrahydrobenzofuran derivatives (≈ 5–6) [1][2]. This added flexibility may translate into a larger entropic penalty upon binding but could also facilitate induced-fit interactions with shallow or adaptable binding pockets. In fragment-based screening cascades, flexibility is a double-edged parameter; the target compound therefore offers a distinct profile from more constrained scaffolds that may either fail to adapt to sub-pocket contours or lack the torsional degrees of freedom needed for optimal pharmacophore presentation.

Conformational flexibility Entropy penalty Fragment-based screening

Recommended Application Scenarios for 3-(benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide (CAS 2034419-15-1) Based on Physicochemical Differentiation Evidence


CNS-Penetrant Focused Library Expansion

The compound's favorable CNS drug-likeness metrics—HBD = 1, TPSA = 84.8 Ų, and XLogP = 3.2—make it a suitable candidate for CNS-focused screening libraries. Unlike bis-sulfonamide or dicarboxamide analogs with higher HBD counts that are predicted to have poor brain penetration, this compound's single hydrogen-bond donor is aligned with empirical CNS drug design rules [1][2]. Procurement for CNS target panels is scientifically justified over generic benzofuran derivatives lacking the sulfonamide H-bond acceptor network.

Carbonic Anhydrase or Sulfonamide-Binding Protein Screening Cascade

The benzenesulfonamide moiety is a well-established zinc-binding group, particularly for carbonic anhydrase isoforms. The benzofuran tail provides a π-rich surface for ancillary binding site interactions. Unlike simple benzene sulfonamides, this compound offers a more complex pharmacophore that may engage isoform-specific sub-pockets [1]. Its intermediate lipophilicity and moderate flexibility suggest utility in screening campaigns against metalloenzymes with adaptable active-site architectures.

Physicochemical Property Anchor in SAR by Catalog (SARc) Approaches

With a fully characterized computed property profile (XLogP, TPSA, HBD, RotB), this compound can serve as a physicochemical anchor point in SAR-by-catalog studies, enabling multi-parameter optimization around a well-defined baseline. Its profile fills a gap between highly lipophilic thiazole-containing analogs and overly polar oxadiazole derivatives, making it a strategic procurement choice for balancing solubility and permeability in early lead generation [1].

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.